molecular formula C7H6INO2 B15232543 4-Iodo-3-methylpicolinic acid

4-Iodo-3-methylpicolinic acid

Cat. No.: B15232543
M. Wt: 263.03 g/mol
InChI Key: STHDWVHAHGVYFW-UHFFFAOYSA-N
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Description

4-Iodo-3-methylpicolinic acid is an organic compound that belongs to the class of picolinic acids It is a derivative of pyridine with an iodine atom at the 4-position and a methyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-3-methylpicolinic acid typically involves the iodination of 3-methylpicolinic acid. One common method is the direct iodination using iodine and an oxidizing agent such as potassium iodate (KIO3) in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-methylpicolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

    Substitution Products: Various substituted picolinic acids.

    Coupling Products: Biaryl compounds.

    Oxidation Products: Carboxylic acids or ketones.

Scientific Research Applications

4-Iodo-3-methylpicolinic acid has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.

    Coordination Chemistry: It acts as a ligand in the formation of metal complexes.

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Iodo-3-methylpicolinic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The iodine atom can enhance the compound’s binding affinity to its target through halogen bonding. Additionally, the picolinic acid moiety can chelate metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Iodopicolinic Acid: Similar structure but lacks the methyl group at the 3-position.

    3-Methylpicolinic Acid: Similar structure but lacks the iodine atom at the 4-position.

    4-Methylpicolinic Acid: Similar structure but lacks the iodine atom and has a methyl group at the 4-position.

Uniqueness

4-Iodo-3-methylpicolinic acid is unique due to the presence of both the iodine atom and the methyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets.

Properties

Molecular Formula

C7H6INO2

Molecular Weight

263.03 g/mol

IUPAC Name

4-iodo-3-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C7H6INO2/c1-4-5(8)2-3-9-6(4)7(10)11/h2-3H,1H3,(H,10,11)

InChI Key

STHDWVHAHGVYFW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1C(=O)O)I

Origin of Product

United States

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